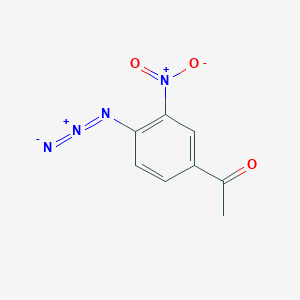
2,2-Diethoxynon-4-YN-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diethoxynon-4-YN-3-OL is an organic compound with the molecular formula C13H24O3. It is characterized by the presence of an alkyne group (a carbon-carbon triple bond) and two ethoxy groups attached to the same carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethoxynon-4-YN-3-OL typically involves the reaction of a suitable alkyne precursor with ethyl alcohol in the presence of a strong acid catalyst. One common method involves the use of propargyl alcohol as the starting material, which undergoes a reaction with ethyl alcohol in the presence of sulfuric acid to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Diethoxynon-4-YN-3-OL undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as sodium ethoxide or potassium tert-butoxide are commonly used for substitution reactions.
Major Products
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Compounds with different functional groups replacing the ethoxy groups.
Applications De Recherche Scientifique
2,2-Diethoxynon-4-YN-3-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-catalyzed reactions involving alkyne groups.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2-Diethoxynon-4-YN-3-OL involves its interaction with various molecular targets. The alkyne group can undergo cycloaddition reactions with azides to form triazoles, which are important in click chemistry. The ethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Diethoxybut-3-YN-1-OL: Similar structure but with a shorter carbon chain.
2,2-Diethoxypent-4-YN-3-OL: Similar structure with a different carbon chain length.
2,2-Diethoxyhex-4-YN-3-OL: Another similar compound with a different carbon chain length.
Uniqueness
2,2-Diethoxynon-4-YN-3-OL is unique due to its specific carbon chain length and the presence of both an alkyne group and two ethoxy groups. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.
Propriétés
Numéro CAS |
102070-04-2 |
|---|---|
Formule moléculaire |
C13H24O3 |
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
2,2-diethoxynon-4-yn-3-ol |
InChI |
InChI=1S/C13H24O3/c1-5-8-9-10-11-12(14)13(4,15-6-2)16-7-3/h12,14H,5-9H2,1-4H3 |
Clé InChI |
WUWGARVHQKFFTN-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CC(C(C)(OCC)OCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


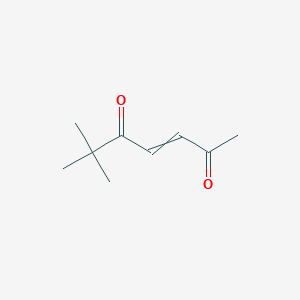
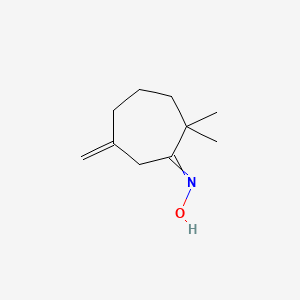

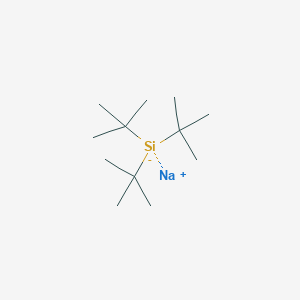

![5,12-Bis[(4-methylphenyl)ethynyl]tetracene](/img/structure/B14327201.png)
![1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]pentan-1-one](/img/structure/B14327204.png)

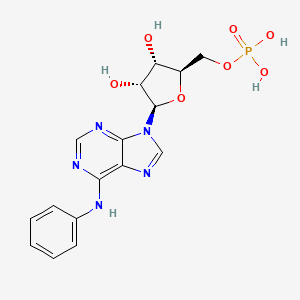

![2-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]phenol](/img/structure/B14327230.png)

